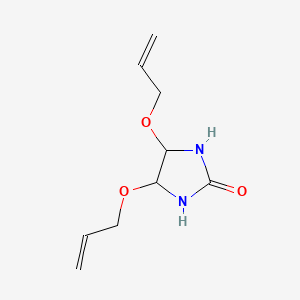
4,5-Bis(allyloxy)-2-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(allyloxy)-2-imidazolidinone is a heterocyclic organic compound that features an imidazolidinone core with two allyloxy groups attached at the 4 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(allyloxy)-2-imidazolidinone typically involves the reaction of imidazolidinone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Bis(allyloxy)-2-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like thiols or amines can react with the allyloxy groups in the presence of a base.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Imidazolidine derivatives.
Substitution: Thioethers or amines.
Wissenschaftliche Forschungsanwendungen
4,5-Bis(allyloxy)-2-imidazolidinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 4,5-Bis(allyloxy)-2-imidazolidinone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The allyloxy groups can enhance the compound’s binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Bis(allyloxy)-2-thiazolidinone: Similar structure but with a sulfur atom in place of the nitrogen in the imidazolidinone ring.
4,5-Bis(allyloxy)-2-oxazolidinone: Similar structure but with an oxygen atom in place of the nitrogen in the imidazolidinone ring.
Uniqueness
4,5-Bis(allyloxy)-2-imidazolidinone is unique due to its imidazolidinone core, which imparts distinct chemical and biological properties. The presence of two allyloxy groups enhances its reactivity and potential for functionalization, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
90566-09-9 |
|---|---|
Molekularformel |
C9H14N2O3 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
4,5-bis(prop-2-enoxy)imidazolidin-2-one |
InChI |
InChI=1S/C9H14N2O3/c1-3-5-13-7-8(14-6-4-2)11-9(12)10-7/h3-4,7-8H,1-2,5-6H2,(H2,10,11,12) |
InChI-Schlüssel |
GWBFJJQNFCHKNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1C(NC(=O)N1)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















